molecular formula C28H39NO5 B11162714 3-hexyl-7-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one

3-hexyl-7-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B11162714
M. Wt: 469.6 g/mol
InChI Key: WYHIJADFABYGQF-UHFFFAOYSA-N
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Description

7-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-3-HEXYL-4,8-DIMETHYL-2H-CHROMEN-2-ONE is a complex organic compound with a unique structure that combines elements of isoquinoline and chromenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-3-HEXYL-4,8-DIMETHYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting with the preparation of the isoquinoline and chromenone precursors. These precursors are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize waste and reduce production costs, often involving the use of catalysts to speed up the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

7-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-3-HEXYL-4,8-DIMETHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases. Reaction conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various alcohols or amines .

Mechanism of Action

The mechanism of action of 7-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-3-HEXYL-4,8-DIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-3-HEXYL-4,8-DIMETHYL-2H-CHROMEN-2-ONE is unique due to its combined isoquinoline and chromenone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C28H39NO5

Molecular Weight

469.6 g/mol

IUPAC Name

7-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethoxy]-3-hexyl-4,8-dimethylchromen-2-one

InChI

InChI=1S/C28H39NO5/c1-4-5-6-7-11-23-19(2)22-12-13-24(20(3)26(22)34-27(23)31)33-18-25(30)29-16-15-28(32)14-9-8-10-21(28)17-29/h12-13,21,32H,4-11,14-18H2,1-3H3

InChI Key

WYHIJADFABYGQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)N3CCC4(CCCCC4C3)O)C)OC1=O)C

Origin of Product

United States

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